1-N-methyl-6-nitrobenzene-1,2-diamine
Overview
Description
1-N-Methyl-6-Nitrobenzene-1,2-Diamine is an organic compound with the molecular formula C7H9N3O2. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with two amine groups (-NH2).
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
Nitro compounds typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitro compounds can influence various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The compound’s molecular weight (16717) suggests that it may have suitable properties for absorption and distribution .
Result of Action
Nitro compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Methyl-6-Nitrobenzene-1,2-Diamine can be synthesized through several methods. One common approach involves the nitration of N-methyl-1,2-phenylenediamine. The nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents under controlled temperature conditions to introduce the nitro group into the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-N-Methyl-6-Nitrobenzene-1,2-Diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-N-Methyl-6-Aminobenzene-1,2-Diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-N-Methyl-6-Nitrobenzene-1,2-Diamine has several applications in scientific research:
Comparison with Similar Compounds
1-N-Methyl-4-Nitrobenzene-1,2-Diamine: Similar structure but with the nitro group at a different position on the benzene ring.
1-N-Methyl-2-Nitrobenzene-1,2-Diamine: Similar structure but with the nitro group at the ortho position relative to the amine groups.
Uniqueness: The presence of both nitro and amine groups in specific positions allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-N-methyl-3-nitrobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWMVJVLTXLNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482368 | |
Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-00-1 | |
Record name | N~2~-Methyl-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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